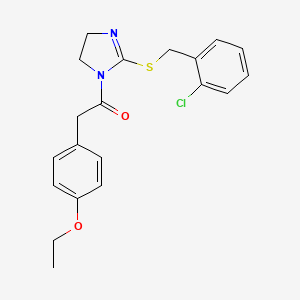

![molecular formula C16H13N7O3 B2509042 1-óxido de 3-(((8-(3-metil-1,2,4-oxadiazol-5-il)-[1,2,4]triazolo[4,3-a]piridin-3-il)metil)carbamoil)piridina CAS No. 2034531-59-2](/img/structure/B2509042.png)

1-óxido de 3-(((8-(3-metil-1,2,4-oxadiazol-5-il)-[1,2,4]triazolo[4,3-a]piridin-3-il)metil)carbamoil)piridina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a complex molecule featuring a [1,2,4]triazolo[4,3-a]pyridine core, which is a fused bicyclic structure that has been the subject of various synthetic studies due to its potential biological activities. The molecule also contains a 1,2,4-oxadiazole moiety, which is known for its presence in compounds with significant pharmacological properties.

Synthesis Analysis

The synthesis of related [1,2,4]triazolo[4,3-a]pyridine compounds has been achieved through various methods. An efficient three-step synthesis was reported for a series of fused bicyclic s-[1,2,4]triazolo[1,5-a]pyridines, utilizing novel intermediates derived from hydrazides and methyl coumalate. This method featured the formation of a dihydrazide intermediate, which avoided the need for oxidative N-N bond formation typically required in 1,2,4-triazole synthesis . Another synthesis approach involved the oxidative cyclization of hydrazine derivatives promoted by iodine(III) reagents, which are favored for their low toxicity and ease of handling .

Molecular Structure Analysis

The molecular structure of related compounds has been studied, revealing the presence of polymorphic forms. For instance, the compound 3-cyclopropyl-5-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-1,2,4-oxadiazole exhibited two polymorphic forms with different molecular and crystal structures. The polymorphs differed in their conformational energy and the type of stacking interactions within the crystal lattice .

Chemical Reactions Analysis

The [1,2,4]triazolo[4,3-a]pyridine and 1,2,4-oxadiazole moieties in the compound are known to participate in various chemical reactions. The triazolopyridine ring system can be assembled through cyclization reactions , while the oxadiazole ring can be involved in electroluminescent material synthesis, indicating its potential in electronic applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds containing [1,2,4]triazolo[4,3-a]pyridine and 1,2,4-oxadiazole structures have been explored. Oxadiazolium salts derived from these compounds have shown excellent moisture stability, which is an unusual feature for such compounds . Additionally, derivatives of 1,3,4-oxadiazole-triazolopyridinone-carbazole have been characterized as highly efficient bluish-green electroluminescent materials, suggesting good photoconductivity and flexible structure properties . The polymorphic forms of these compounds also exhibit different interaction energies and lattice energies, which can influence their stability and solubility .

Aplicaciones Científicas De Investigación

- Los derivados de triazol se han investigado por sus propiedades antibacterianas. Los investigadores han explorado su eficacia contra patógenos multirresistentes, con el objetivo de combatir las infecciones bacterianas .

- Los triazoles, incluido este compuesto, se utilizan comúnmente como agentes antifúngicos. Los fármacos disponibles en el mercado, como fluconazol y voriconazol, pertenecen a esta clase .

- Los compuestos que contienen triazol han mostrado promesa en la investigación del cáncer. Su capacidad para interactuar con enzimas y receptores los convierte en candidatos interesantes para el desarrollo de fármacos anticancerígenos .

- Algunos derivados de triazol exhiben propiedades antioxidantes. Estos compuestos pueden eliminar radicales libres y proteger las células del daño oxidativo .

- Las moléculas a base de triazol se han estudiado por su actividad antiviral. Los investigadores han explorado su potencial contra varios virus .

Actividad Antibacteriana

Propiedades Antifúngicas

Potencial Anticancerígeno

Actividad Antioxidante

Estudios Antivirales

Efectos Antiinflamatorios y Analgésicos

Mecanismo De Acción

Target of action

Oxadiazole derivatives have been found to exhibit a broad spectrum of biological activities . They have been used in the discovery of novel molecules with excellent agricultural activities . Triazolopyridines are a class of compounds that have been studied for their potential as therapeutic agents, but the specific targets can vary widely depending on the exact structure of the compound.

Mode of action

The mode of action of these compounds can also vary widely. For example, some oxadiazole derivatives have been found to exhibit antibacterial effects . The exact mechanism by which they interact with their targets can depend on many factors, including the presence of other functional groups on the molecule.

Biochemical pathways

The biochemical pathways affected by these compounds can be diverse. For example, some oxadiazole derivatives have been found to have nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani .

Result of action

The molecular and cellular effects of these compounds can be diverse and depend on their exact mechanism of action. For example, some oxadiazole derivatives have been found to exhibit strong antibacterial effects .

Propiedades

IUPAC Name |

N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1-oxidopyridin-1-ium-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N7O3/c1-10-18-16(26-21-10)12-5-3-7-23-13(19-20-14(12)23)8-17-15(24)11-4-2-6-22(25)9-11/h2-7,9H,8H2,1H3,(H,17,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHVZOVXTVVZMKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)C4=C[N+](=CC=C4)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(2-Hydroxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B2508965.png)

![7-(3-chloro-4-methylphenyl)-N-(3-morpholinopropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2508966.png)

![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2508969.png)

![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-phenylbutan-1-one](/img/structure/B2508974.png)

![2-[[1-[2-(3,5-Dimethylphenoxy)propanoyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2508977.png)

![Tert-butyl 7-methoxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B2508978.png)

![2-[(Methylcarbamoyl)amino]-2-oxo-1-phenylethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2508979.png)

![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2508981.png)

![4-[4-(2-Fluorophenyl)piperazin-1-yl]-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine](/img/structure/B2508982.png)